

# Novel compound Justine discovery and development

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## Compound of Interest

Compound Name: *Justine*

Cat. No.: *B15609240*

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## A Fictional In-depth Technical Guide

### Justine: A Novel Modulator of the Sonic Hedgehog Pathway for the Treatment of Medulloblastoma

**Abstract:** This document provides a comprehensive overview of the discovery and preclinical development of **Justine**, a novel small molecule inhibitor of the Sonic Hedgehog (SHH) signaling pathway. Medulloblastoma, the most common malignant brain tumor in children, is frequently driven by aberrant SHH pathway activation. **Justine** demonstrates potent and selective inhibition of this pathway, leading to significant anti-tumor activity in preclinical models. This whitepaper details the pharmacological properties, mechanism of action, and preclinical efficacy of **Justine**, presenting a strong case for its continued development as a potential therapeutic for medulloblastoma.

## Introduction

The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of embryonic development, and its aberrant reactivation in postnatal life is a known driver of several human cancers, most notably medulloblastoma. Current treatment modalities for medulloblastoma, including surgery, radiation, and chemotherapy, are associated with significant long-term side effects, highlighting the urgent need for more targeted and less toxic therapies.

**Justine** is a novel, orally bioavailable small molecule designed to selectively inhibit the SHH pathway. This document summarizes the key preclinical data supporting the development of

**Justine** as a promising new therapeutic agent.

## Physicochemical Properties of Justine

Property	Value
Molecular Formula	C <sub>22</sub> H <sub>24</sub> N <sub>4</sub> O <sub>2</sub> S
Molecular Weight	424.52 g/mol
Solubility (PBS, pH 7.4)	15.2 µM
LogP	3.1
pKa	8.2 (basic)

## In Vitro Pharmacology

### Inhibition of SHH Pathway Activity

**Justine**'s ability to inhibit the SHH pathway was assessed using a Gli-luciferase reporter assay in Shh-LIGHT2 cells.

Assay	IC <sub>50</sub> (nM)
Gli-Luciferase Reporter Assay	25.3

## Selectivity Profile

The selectivity of **Justine** was evaluated against a panel of 100 kinases.

Kinase Panel	Number of Hits (>50% inhibition at 1 µM)
100 Kinase Panel	2

## Preclinical Pharmacokinetics

The pharmacokinetic properties of **Justine** were evaluated in mice following a single intravenous (IV) or oral (PO) dose.

Parameter	IV (2 mg/kg)	PO (10 mg/kg)
T <sub>1/2</sub> (h)	4.8	6.2
C <sub>max</sub> (ng/mL)	1250	850
AUC <sub>0–inf</sub> (ng·h/mL)	3800	4200
Bioavailability (%)	-	88

## In Vivo Efficacy

### Medulloblastoma Xenograft Model

The anti-tumor efficacy of **Justine** was evaluated in a patient-derived xenograft (PDX) model of medulloblastoma.

Treatment Group	Tumor Growth Inhibition (%)
Vehicle	0
Justine (20 mg/kg, daily)	78

## Experimental Protocols

### Gli-Luciferase Reporter Assay

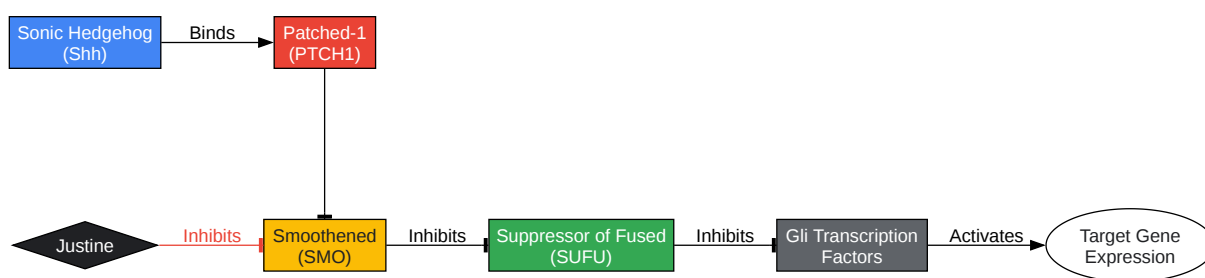
Shh-LIGHT2 cells were plated in 96-well plates and treated with varying concentrations of **Justine** for 24 hours. Luciferase activity was measured using the Bright-Glo™ Luciferase Assay System (Promega). IC<sub>50</sub> values were calculated using a four-parameter logistic curve fit.

### Animal Studies

All animal experiments were conducted in accordance with institutional guidelines. For pharmacokinetic studies, male BALB/c mice were administered **Justine** via IV or PO routes. Blood samples were collected at various time points and drug concentrations were determined by LC-MS/MS. For efficacy studies, female athymic nude mice were implanted subcutaneously with medulloblastoma PDX tissue. Once tumors reached approximately 150 mm<sup>3</sup>, mice were

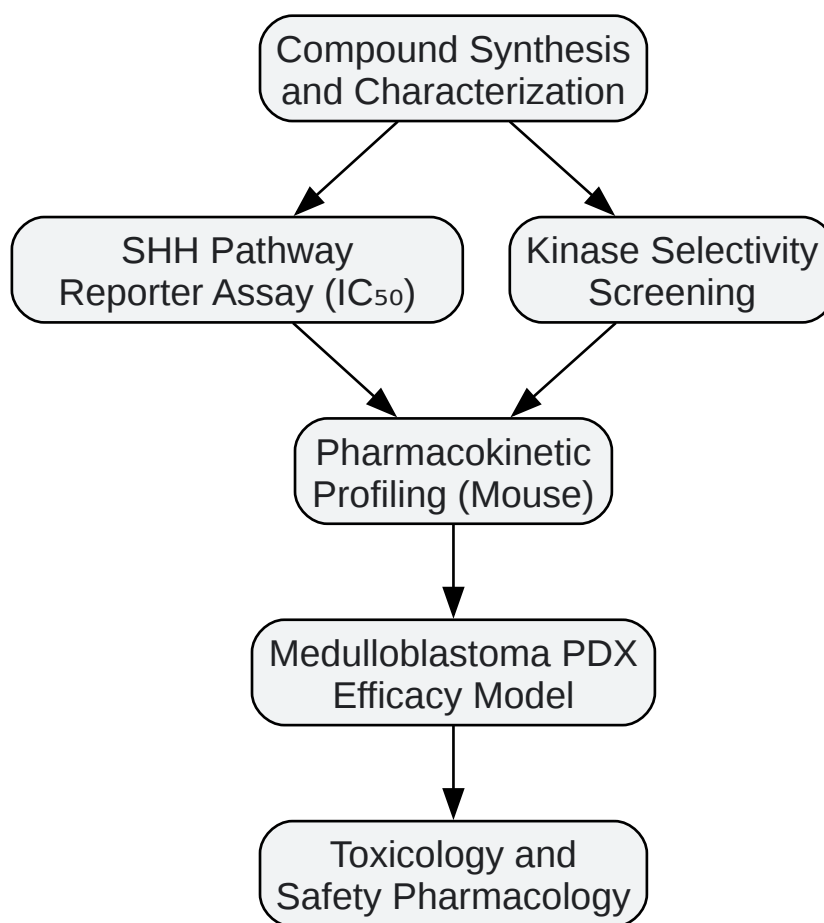
randomized to receive either vehicle or **Justine** (20 mg/kg) daily by oral gavage. Tumor volumes were measured twice weekly.

## Visualizations



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Caption: The Sonic Hedgehog signaling pathway and the inhibitory mechanism of **Justine**.



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Caption: High-level workflow for the preclinical development of **Justine**.

## Conclusion

The data presented in this whitepaper demonstrate that **Justine** is a potent, selective, and orally bioavailable inhibitor of the SHH signaling pathway with significant anti-tumor activity in a preclinical model of medulloblastoma. These promising results warrant further investigation of **Justine** in IND-enabling studies to support its clinical development for the treatment of medulloblastoma and potentially other SHH-driven malignancies.

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